Cas no 1018151-00-2 (3-7-(difluoromethyl)-5-(furan-2-yl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid)
3-7-(difluoromethyl)-5-(furan-2-yl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
- SBB026591
- STK353513
- 3-[7-(difluoromethyl)-5-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- 3-[7-(Difluoromethyl)-5-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- 3-[7-(difluoromethyl)-5-(2-furyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-2-yl] propanoic acid
- 3-[7-(Difluoromethyl)-5-(2-furyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- 3-7-(difluoromethyl)-5-(furan-2-yl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid
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- MDL: MFCD10001653
- Inchi: 1S/C13H10F2N4O3/c14-12(15)8-6-7(9-2-1-5-22-9)16-13-17-10(18-19(8)13)3-4-11(20)21/h1-2,5-6,12H,3-4H2,(H,20,21)
- InChI Key: BVSDWOUYEOHERC-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C2=CC=CO2)=NC2=NC(CCC(=O)O)=NN12)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 415
- Topological Polar Surface Area: 93.5
3-7-(difluoromethyl)-5-(furan-2-yl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM484225-1g |
3-(7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
1018151-00-2 | 97% | 1g |
$337 | 2023-03-07 | |
| Matrix Scientific | 201101-1g |
3-[7-(Difluoromethyl)-5-(2-furyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid, 95% |
1018151-00-2 | 95% | 1g |
$835.00 | 2023-09-06 | |
| Enamine | EN300-232043-0.05g |
3-[7-(difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018151-00-2 | 95% | 0.05g |
$162.0 | 2024-06-20 | |
| Enamine | EN300-232043-0.1g |
3-[7-(difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018151-00-2 | 95% | 0.1g |
$241.0 | 2024-06-20 | |
| Enamine | EN300-232043-0.25g |
3-[7-(difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018151-00-2 | 95% | 0.25g |
$347.0 | 2024-06-20 | |
| Enamine | EN300-232043-0.5g |
3-[7-(difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018151-00-2 | 95% | 0.5g |
$546.0 | 2024-06-20 | |
| Enamine | EN300-232043-1.0g |
3-[7-(difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018151-00-2 | 95% | 1.0g |
$699.0 | 2024-06-20 | |
| Enamine | EN300-232043-2.5g |
3-[7-(difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018151-00-2 | 95% | 2.5g |
$1370.0 | 2024-06-20 | |
| Enamine | EN300-232043-5.0g |
3-[7-(difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018151-00-2 | 95% | 5.0g |
$2028.0 | 2024-06-20 | |
| Enamine | EN300-232043-10.0g |
3-[7-(difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018151-00-2 | 95% | 10.0g |
$3007.0 | 2024-06-20 |
3-7-(difluoromethyl)-5-(furan-2-yl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Additional information on 3-7-(difluoromethyl)-5-(furan-2-yl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid
Introduction to 3-7-(difluoromethyl)-5-(furan-2-yl)-1,2,4triazolo[1,5-a]pyrimidin-2-ylpropanoic acid (CAS No. 1018151-00-2)
The compound 3-7-(difluoromethyl)-5-(furan-2-yl)-1,2,4triazolo[1,5-a]pyrimidin-2-ylpropanoic acid, identified by its CAS number 1018151-00-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates multiple pharmacophoric elements, including a difluoromethyl group, a furan moiety, and a triazolo[1,5-a]pyrimidine core, which collectively contribute to its unique chemical and biological properties.
Recent research in medicinal chemistry has highlighted the importance of triazolo[1,5-a]pyrimidine scaffolds in the development of novel therapeutic agents. These heterocycles are known for their ability to modulate various biological pathways, making them attractive candidates for drug discovery. The presence of a difluoromethyl group in the molecular structure of this compound is particularly noteworthy, as it is often employed to enhance metabolic stability and binding affinity. Additionally, the furan ring introduces additional functional diversity, enabling interactions with biological targets that may not be accessible to simpler aromatic systems.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of biologically active molecules. The combination of a triazolo[1,5-a]pyrimidine core with a propanoic acid side chain provides a versatile platform for further functionalization. This allows chemists to explore modifications that could optimize pharmacokinetic properties or target specific enzymes and receptors involved in disease pathways. The difluoromethyl group, in particular, has been shown to improve the pharmacological profile of several drug candidates by enhancing their lipophilicity and reducing susceptibility to metabolic degradation.
In the context of contemporary pharmaceutical research, the synthesis and characterization of this compound have opened new avenues for exploring its biological activity. Studies have demonstrated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit inhibitory effects on various enzymes and receptors implicated in inflammatory diseases, cancer, and infectious disorders. The furan moiety further expands the scope of potential interactions by engaging with nucleophilic sites on biological targets. This dual functionality makes the compound a promising candidate for further investigation in drug discovery programs.
The incorporation of a propanoic acid side chain into the molecular structure introduces an acidic functional group that can participate in hydrogen bonding interactions within biological systems. This feature is particularly relevant for designing molecules that interact with proteins or nucleic acids. The acidity of the carboxylic acid group can be exploited to fine-tune the solubility and bioavailability of derivatives derived from this compound. Such properties are critical for developing drugs that can effectively reach their target sites within the body.
Recent advancements in computational chemistry have enabled more efficient screening processes for identifying biologically active compounds. The structural features of 3-7-(difluoromethyl)-5-(furan-2-yl)-1,2,4triazolo[1,5-a]pyrimidin-2-ylpropanoic acid, including its difluoromethyl, furan, and triazolo[1,5-a]pyrimidine components, have been successfully modeled using molecular docking simulations. These simulations predict potential interactions with key biological targets such as kinases and transcription factors. Such predictive data is invaluable for guiding experimental efforts and prioritizing compounds for further validation.
The synthesis of this compound represents a testament to the ingenuity of modern organic chemistry techniques. Multi-step synthetic routes have been developed that efficiently construct the complex heterocyclic framework while maintaining high yields and purity. The use of advanced catalytic methods has allowed for selective functionalization at multiple positions within the molecule. These synthetic strategies not only highlight the versatility of current chemical methodologies but also provide scalable routes for producing larger quantities of material for preclinical studies.
In conclusion,3-7-(difluoromethyl)-5-(furan-2-yl)-1,2,4triazolo[1,5-a]pyrimidin-2-ylpropanoic acid (CAS No. 1018151-00-2) stands as a promising candidate in pharmaceutical research due to its unique structural features and predicted biological activities. The interplay between its difluoromethyl, furan, and triazolo[1,5-a]pyrimidine moieties offers a rich foundation for designing molecules with therapeutic potential. As research continues to uncover new applications for this class of compounds,3-7-(difluoromethyl)-5-(furan-2-yl)-1,2,4triazolo[1,5-a]pyrimidin-2-ylpropanoic acid will undoubtedly play a significant role in shaping future developments in medicinal chemistry.
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